Methyl 3-methoxybutanoate Methyl 3-methoxybutanoate
Brand Name: Vulcanchem
CAS No.: 3136-17-2
VCID: VC5416796
InChI: InChI=1S/C6H12O3/c1-5(8-2)4-6(7)9-3/h5H,4H2,1-3H3
SMILES: CC(CC(=O)OC)OC
Molecular Formula: C6H12O3
Molecular Weight: 132.159

Methyl 3-methoxybutanoate

CAS No.: 3136-17-2

Cat. No.: VC5416796

Molecular Formula: C6H12O3

Molecular Weight: 132.159

* For research use only. Not for human or veterinary use.

Methyl 3-methoxybutanoate - 3136-17-2

Specification

CAS No. 3136-17-2
Molecular Formula C6H12O3
Molecular Weight 132.159
IUPAC Name methyl 3-methoxybutanoate
Standard InChI InChI=1S/C6H12O3/c1-5(8-2)4-6(7)9-3/h5H,4H2,1-3H3
Standard InChI Key NRMQYDNCUDPVAI-UHFFFAOYSA-N
SMILES CC(CC(=O)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Methyl 3-methoxybutanoate (C₆H₁₂O₃) features a butanoate backbone with a methoxy group (-OCH₃) at the third carbon and a methyl ester group (-COOCH₃) at the terminal position. Key properties include:

PropertyValueSource
Molecular Weight132.16 g/mol
Boiling Point423 K (149.85°C)
Density~1.02 g/cm³ (estimated)-
SolubilityMiscible in organic solvents
InChIKeyNRMQYDNCUDPVAI-UHFFFAOYSA-N

The methoxy group enhances solubility in polar aprotic solvents, while the ester group facilitates reactivity in hydrolysis and transesterification reactions .

Synthesis Methods

Esterification of 3-Methoxybutanoic Acid

The most common synthesis involves acid-catalyzed esterification of 3-methoxybutanoic acid with methanol:

Reaction Conditions:

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid

  • Temperature: Reflux (60–80°C)

  • Yield: 70–85%

Mechanism:
3-Methoxybutanoic Acid+CH₃OHH⁺Methyl 3-Methoxybutanoate+H₂O\text{3-Methoxybutanoic Acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 3-Methoxybutanoate} + \text{H₂O}

Industrial-Scale Production

Continuous flow reactors optimize yield (up to 90%) by maintaining precise temperature control and catalyst recycling . Purification via fractional distillation ensures >95% purity.

Applications in Industry and Research

Polymer Synthesis

Methyl 3-methoxybutanoate serves as a precursor in biodegradable polymers. Its ester group undergoes polycondensation to form polyesters with tunable thermal properties .

Flavor and Fragrance Industry

The compound’s fruity odor makes it valuable in food and cosmetic formulations. It is classified under FEMA GRAS (Generally Recognized As Safe) for use as a flavoring agent .

Pharmaceutical Intermediates

It acts as a building block for synthesizing bioactive molecules, including antiviral and antifungal agents .

Research Findings

Kinetic Studies

A 2020 study investigated its reaction with hydroxyl radicals (- OH) using gas chromatography–mass spectrometry (GC-MS). Key results:

  • Rate constant (k298Kk_{298K}): 3.90×10123.90 \times 10^{-12} cm³/molecule·s

  • Atmospheric lifetime: ~12 days

Catalytic Transformations

Recent advances demonstrate its use in oxa-Michael additions to synthesize α,β-unsaturated esters, critical for polymer crosslinking .

Comparative Analysis with Structural Analogs

CompoundBoiling Point (°C)Key DifferenceApplication
Methyl 4-methoxybutanoate162Methoxy at C4Solvent for resins
Methyl 2-bromo-3-methoxybutanoate195Bromine substituentAntimicrobial studies
Methyl butyrate102No methoxy groupFood flavoring

The C3 methoxy group in methyl 3-methoxybutanoate uniquely balances polarity and steric effects, enabling diverse reactivity .

Challenges and Future Directions

While microbial degradation pathways remain underexplored, recent work highlights nitrogen limitation as a barrier to biodegradation in soil . Future research should prioritize enzymatic hydrolysis mechanisms and scalable green synthesis methods.

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